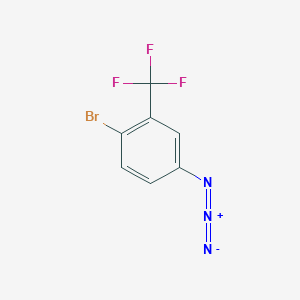
4-Azido-1-bromo-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-1-bromo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and trifluoromethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-bromo-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-2-(trifluoromethyl)aniline.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-1-bromo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts, arylboronic acids, and suitable solvents.
Cycloaddition: Alkynes, copper(I) catalysts, and appropriate solvents.
Reduction: Lithium aluminum hydride or other suitable reducing agents.
Major Products
Nucleophilic Substitution: Formation of azido-bis-aryl derivatives.
Cycloaddition: Formation of triazoles.
Reduction: Formation of the corresponding amine.
Applications De Recherche Scientifique
4-Azido-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-4-bromo-2-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Azido-1-bromo-2-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which imparts distinct reactivity compared to its analogs. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H3BrF3N3 |
|---|---|
Poids moléculaire |
266.02 g/mol |
Nom IUPAC |
4-azido-1-bromo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H |
Clé InChI |
DZOFCURVWXUMHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



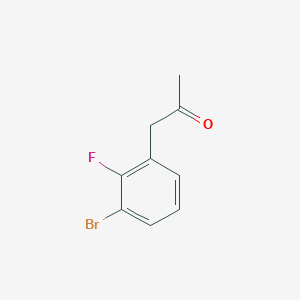
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)




![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
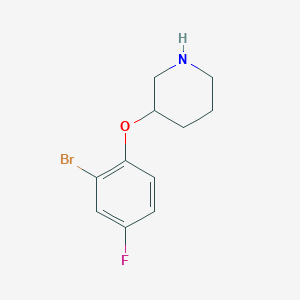
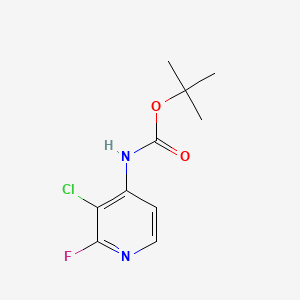
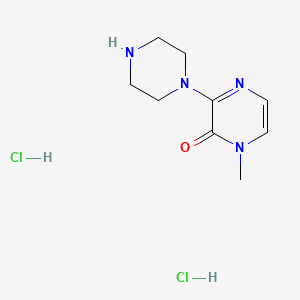
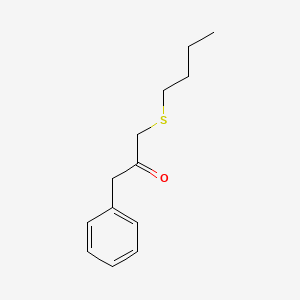
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

